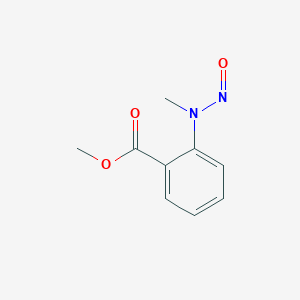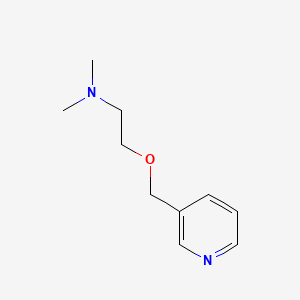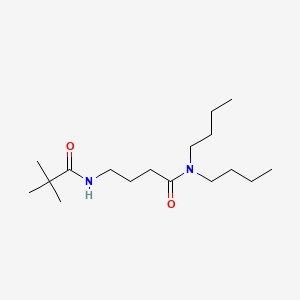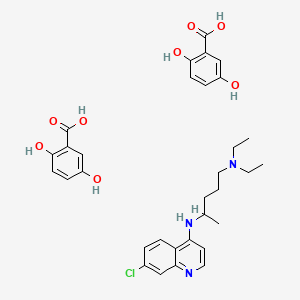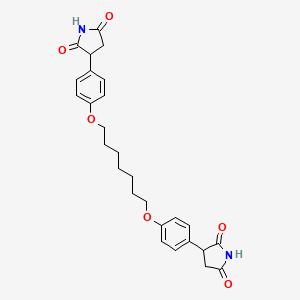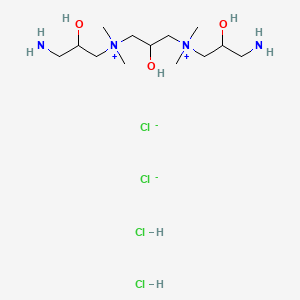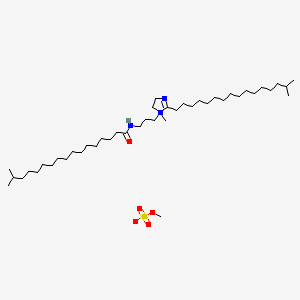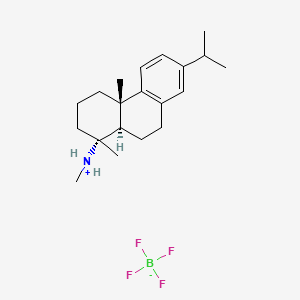
(1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) is a complex organic molecule with a unique structure It is characterized by its phenanthrene core, which is a polycyclic aromatic hydrocarbon, and the presence of an ammonium group bonded to a tetrafluoroborate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Isopropyl and Dimethyl Groups: These groups are introduced through alkylation reactions under controlled conditions.
Formation of the Ammonium Group: This involves the reaction of the phenanthrene derivative with an appropriate amine, followed by quaternization to form the ammonium salt.
Addition of the Tetrafluoroborate Anion: This is typically done by reacting the ammonium salt with tetrafluoroboric acid or a tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-): can undergo various chemical reactions, including:
Oxidation: The phenanthrene core can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce various hydrogenated phenanthrene compounds.
Aplicaciones Científicas De Investigación
(1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-): has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions, depending on its specific interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1R-(1alpha,4abeta,10aalpha))-1,2,3,4,4a,5,6,9,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
- (1R-(1alpha,4abeta,10aalpha))-4-[[7-isopropyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethylphenanthren-1-yl]methylamino]butan-2-one
Uniqueness
The uniqueness of (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) lies in its specific structural features, such as the combination of the phenanthrene core with the ammonium and tetrafluoroborate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
93982-94-6 |
|---|---|
Fórmula molecular |
C20H32BF4N |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]-methylazanium;tetrafluoroborate |
InChI |
InChI=1S/C20H31N.BF4/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(17,3)11-6-12-20(18,4)21-5;2-1(3,4)5/h7,9,13-14,18,21H,6,8,10-12H2,1-5H3;/q;-1/p+1/t18-,19-,20-;/m1./s1 |
Clave InChI |
DGUSFPUACGIYRQ-DEXIKXDTSA-O |
SMILES isomérico |
[B-](F)(F)(F)F.CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)[NH2+]C)C |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)[NH2+]C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



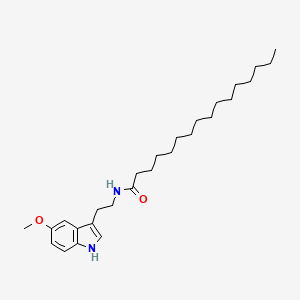
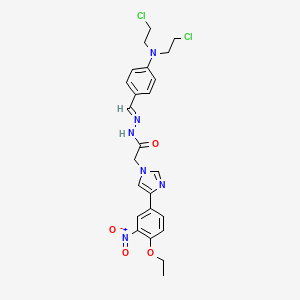
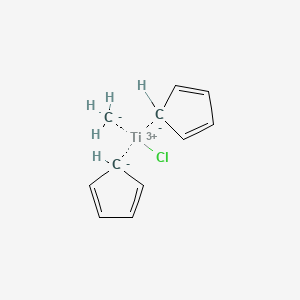
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
